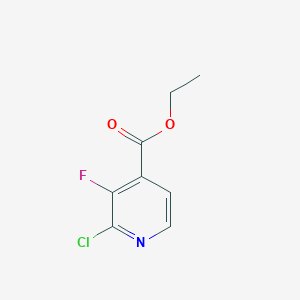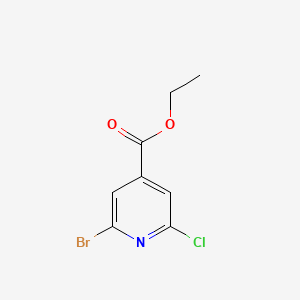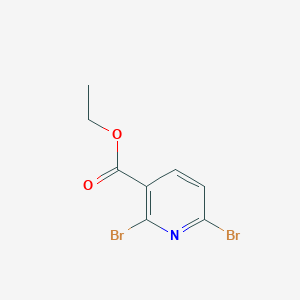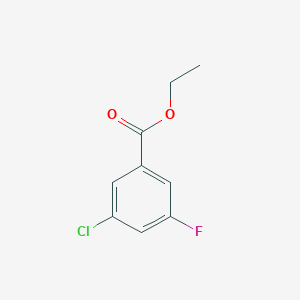
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the CAS Number: 1214345-87-5 . Its molecular weight is 215.64 . The IUPAC name for this compound is ethyl 5-chloro-2-methoxyisonicotinate . It is stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
This compound can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.64 . It is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .科学的研究の応用
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential to inhibit the growth of cancer cells. In biochemistry, the compound has been studied for its ability to interact with proteins, enzymes, and other organic compounds. In pharmacology, this compound has been studied for its potential to act as an anti-inflammatory agent.
作用機序
The mechanism of action of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that the compound interacts with proteins, enzymes, and other organic compounds to form a complex that inhibits the growth of cancer cells. Additionally, this compound has been shown to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. The compound has been shown to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. Additionally, this compound has been shown to interact with proteins, enzymes, and other organic compounds, which may have implications for the regulation of metabolic pathways.
実験室実験の利点と制限
The main advantage of using Ethyl 5-chloro-2-methoxypyridine-4-carboxylate in laboratory experiments is its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water and must be dissolved in an organic solvent before use. Additionally, the compound has limited solubility in some organic solvents, which may limit its use in some laboratory experiments.
将来の方向性
The potential applications of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate are still being explored. Future research may focus on further understanding the mechanism of action of this compound, as well as its potential effects on biochemical and physiological processes. Additionally, further research may focus on exploring the potential of this compound as an anti-cancer agent, as well as its potential to interact with proteins, enzymes, and other organic compounds. Finally, further research may focus on exploring the potential of this compound to act as a drug delivery system or as an anti-inflammatory agent.
合成法
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be synthesized using a variety of methods, including Grignard reaction, acid-catalyzed condensation, and alkylation. The Grignard reaction involves the use of a Grignard reagent, such as magnesium chloride, to form a carboxylate anion. The acid-catalyzed condensation involves the use of an acid catalyst, such as sulfuric acid, to form a carboxylic acid. The alkylation method involves the use of an alkylating agent, such as ethyl iodide, to form an alkyl pyridine carboxylate.
Safety and Hazards
特性
IUPAC Name |
ethyl 5-chloro-2-methoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMRHKPWASJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














